Octafluorobiphenylene

Übersicht

Beschreibung

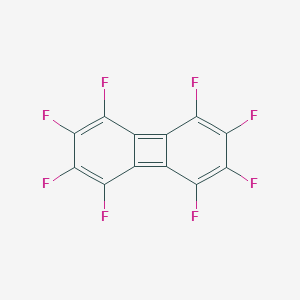

Octafluorobiphenylene is a fluorinated aromatic compound with the molecular formula C12F8. It is a derivative of biphenylene, where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties and stability, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Octafluorobiphenylene can be synthesized through the pyrolysis of tetrafluorophthalic anhydride at high temperatures. The reaction is typically carried out at 750°C under reduced pressure (0.6 ± 0.1 mm Hg). This process results in the formation of this compound along with other fluorinated by-products . Industrial production methods may involve similar high-temperature pyrolysis techniques, ensuring the purity and yield of the desired compound.

Analyse Chemischer Reaktionen

Octafluorobiphenylene undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include sodium methoxide and potassium hydroxide. For instance, the reaction of this compound with sodium methoxide results in the formation of mono- and polymethoxypolyfluorobiphenylenes . Another reaction involves the treatment of this compound with potassium hydroxide followed by diazomethane, leading to the formation of heptafluoro-1- and heptafluoro-2-methoxybiphenylene .

Wissenschaftliche Forschungsanwendungen

Octafluorobiphenylene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various fluorinated compounds. Its unique electronic properties make it valuable in the development of advanced materials, such as fluorinated polymers and copolymers . In biology and medicine, this compound derivatives are explored for their potential use in drug delivery systems and imaging agents due to their stability and biocompatibility . Additionally, in the industrial sector, this compound is utilized in the production of high-performance materials with enhanced thermal and chemical resistance .

Wirkmechanismus

The mechanism of action of octafluorobiphenylene is primarily related to its ability to undergo substitution and addition reactions. The presence of multiple fluorine atoms in the molecule enhances its reactivity towards nucleophiles and electrophiles. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used. For example, the reaction with sodium methoxide involves nucleophilic substitution, where the methoxide ion attacks the fluorinated carbon atoms, leading to the formation of methoxylated products .

Vergleich Mit ähnlichen Verbindungen

Octafluorobiphenylene can be compared with other fluorinated aromatic compounds, such as hexafluorobenzene and perfluorobiphenyl. While hexafluorobenzene has six fluorine atoms attached to a benzene ring, this compound has eight fluorine atoms attached to a biphenylene structure, providing it with unique electronic and steric properties . Perfluorobiphenyl, on the other hand, has a similar structure to this compound but with all hydrogen atoms replaced by fluorine atoms. The presence of additional fluorine atoms in this compound enhances its reactivity and stability compared to these similar compounds .

Conclusion

This compound is a versatile fluorinated compound with significant applications in various scientific fields Its unique chemical properties, stability, and reactivity make it a valuable building block for the synthesis of advanced materials and potential applications in biology and medicine

Biologische Aktivität

Octafluorobiphenylene (OFBP) is a fully fluorinated aromatic compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique electronic properties, stemming from the presence of fluorine atoms, make it a candidate for applications in drug design, coordination chemistry, and nanotechnology. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and toxicity profiles.

This compound is characterized by its high hydrophobicity and thermal stability due to the fluorination of the biphenyl structure. The chemical formula is C12F8, and its structure can be represented as follows:

This compound exhibits distinct physicochemical properties that influence its biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound derivatives exhibit antimicrobial activities. For instance, octafluorobiphenyl-4,4′-dicarboxylate (oFBPDC) has been investigated for its potential as a ligand in metal-organic frameworks (MOFs), which can enhance the antimicrobial properties of the resulting complexes. The introduction of metal ions into these frameworks can lead to synergistic effects against various pathogens .

Cytotoxicity and Anti-Cancer Activity

Research has shown that this compound derivatives may possess cytotoxic effects on cancer cells. In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in various cancer lines, suggesting potential anti-cancer applications. The mechanism appears to involve apoptosis induction and disruption of cellular signaling pathways related to growth and survival .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against E. coli and S. aureus. The results indicated significant inhibition at specific concentrations, with minimum inhibitory concentration (MIC) values suggesting effective antimicrobial activity.

Case Study 2: Cancer Cell Proliferation

In another investigation, this compound was tested against human neuroblastoma cells. The results showed a dose-dependent reduction in cell viability, indicating potential use as a chemotherapeutic agent. Mechanistic studies revealed that these effects were mediated through the activation of apoptotic pathways, including caspase activation and altered expression of Bcl-2 family proteins.

Toxicity Profile

The toxicity profile of this compound remains under investigation. Preliminary studies suggest low acute toxicity; however, chronic exposure effects are still being assessed. It is critical to evaluate both environmental impact and human health safety before considering clinical applications.

Eigenschaften

IUPAC Name |

1,2,3,4,5,6,7,8-octafluorobiphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F8/c13-5-1-2(6(14)10(18)9(5)17)4-3(1)7(15)11(19)12(20)8(4)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKQSUKECBDFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C3=C1C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379720 | |

| Record name | Octafluorobiphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13628-92-7 | |

| Record name | Octafluorobiphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Octafluorobiphenylene features a planar biphenylene core, where two benzene rings are fused together with a four-membered ring, and all eight hydrogen atoms are replaced by fluorine atoms []. This structure is confirmed by X-ray crystallography [, ]. The 19F NMR spectrum of this compound is particularly interesting, as it provides insights into the electronic environment of the fluorine atoms and confirms the molecule's symmetry [].

A: this compound is explored as a building block for high-performance polymers. For instance, when incorporated into poly(arylene ether)s, it imparts high glass transition temperatures (above 279°C) and excellent thermal stability (decomposition temperatures exceeding 472°C) []. These properties make them attractive for applications requiring heat resistance, such as in advanced materials for electronics or aerospace.

A: Researchers have utilized this compound in the synthesis of polymers containing both azobenzene and azomethine units []. These polymers exhibit interesting photo-responsive behavior, undergoing changes in birefringence when exposed to UV and visible light. This property makes them potentially useful for applications like optical storage and controlling liquid crystal orientation [].

A: this compound exhibits reactivity with nucleophiles. For example, it undergoes nucleophilic substitution with methoxide ion, first at the 3-position and then at the 7-position []. The regioselectivity of these substitutions is influenced by the electronic effects of the fluorine atoms and the inherent reactivity of the different positions on the biphenylene core.

A: Yes, this compound serves as a valuable starting material for preparing other fluorinated compounds. It can be converted to heptafluoro-1-methoxybiphenylene and heptafluoro-2-methoxybiphenylene through a series of reactions involving potassium hydroxide and diazomethane []. This example highlights the potential of this compound as a versatile precursor in fluorine chemistry.

A: Researchers have successfully employed various polymerization techniques with this compound. One approach involves a palladium-catalyzed cross-dehydrogenative-coupling reaction with thiophene analogues to create donor-acceptor type π-conjugated polymers []. Another strategy utilizes decafluorobiphenyl and sodium indenide to generate a step-growth polymer, where indene units are linked by 4,4′-octafluorobiphenylene units [].

A: The rigid and planar structure of this compound significantly influences the properties of the polymers it forms. For example, in poly(azomethine)s, the presence of this compound contributes to high thermal stability and affects the polymer's optical properties []. The electron-withdrawing nature of the fluorine atoms also plays a role in dictating the polymer's overall electronic properties.

A: Computational methods are invaluable tools for studying this compound. Researchers utilize quantum chemical calculations to explore the singlet-triplet energy gap and diradical character of Chichibabin's hydrocarbon containing an this compound spacer []. These calculations help to explain the observed reactivity and properties of these systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.